2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-cyclopropyl-5-(1,2-dimethylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-10-15-14(9-17(10)2)22(20,21)18-5-6-19-12(8-18)7-13(16-19)11-3-4-11/h7,9,11H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHSJGMVUWPHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS Number: 2034279-08-6) is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 321.40 g/mol
- Structure : The compound features a tetrahydropyrazolo core with a sulfonyl group attached to a dimethylimidazole moiety.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has not been extensively studied in isolation; however, its structural components suggest potential bioactivity based on related compounds.
Anticancer Activity
Pyrazole derivatives are known for their anticancer properties. For instance:
- A study demonstrated that certain pyrazole derivatives showed significant inhibitory activity against various cancer cell lines, including those resistant to conventional therapies .
- The compound's structural similarity to other effective pyrazole-based anticancer agents suggests it may also possess similar properties.
Anti-inflammatory and Antimicrobial Properties
The imidazole and pyrazole rings are often associated with anti-inflammatory and antimicrobial activities:
- Research indicates that compounds containing imidazole rings can inhibit pro-inflammatory cytokines and exhibit antimicrobial effects against various pathogens .
- The sulfonyl group may enhance the solubility and bioavailability of the compound, potentially increasing its therapeutic efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives can provide insights into optimizing the biological activity of this compound:
- Modification of the Pyrazole Core : Alterations in the pyrazole structure can lead to variations in biological activity. For example, substituents at different positions on the pyrazole ring can significantly affect potency.
- Imidazole Substitution : The presence of various substituents on the imidazole ring has been shown to enhance binding affinity to target proteins involved in cancer progression .
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds:
- Antitumor Activity : A series of synthesized pyrazolines demonstrated notable cytotoxic effects against leukemia cell lines with GI₅₀ values indicating potent activity . This suggests that this compound may also exhibit similar effects.
| Compound | Activity | GI₅₀ (μM) |
|---|---|---|
| Pyrazoline 4d | Antitumor | 2.12 - 4.58 |
| Pyrazoline 4f | Antitumor | 1.64 - 3.20 |
Scientific Research Applications
Inhibition of Enzymes
Research indicates that compounds similar to 2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can serve as inhibitors for various enzymes. Notably, they have shown potential in inhibiting dihydroorotate dehydrogenase (DHODH) , an enzyme critical in the de novo synthesis of pyrimidines. This inhibition is relevant for developing treatments for autoimmune diseases and certain cancers .
Neurological Applications
The compound's structure suggests potential interactions with neuropeptide receptors such as orexin receptors. Orexins play a crucial role in regulating sleep-wake cycles and appetite. Compounds targeting these receptors could lead to advancements in treating sleep disorders and obesity .
Anticancer Activity
Preliminary studies have indicated that derivatives of tetrahydropyrazolo compounds exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . This makes this compound a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:
Key Observations:
Structural Complexity: The target compound’s sulfonyl-imidazole substituent is unique compared to the cyano or amino groups in pyrazolo-pyrimidine analogs . This may enhance its metabolic stability and target selectivity.
Synthetic Challenges : Unlike pyrazolo-triazolo-pyrimidines, which require isomerization steps , the tetrahydropyrazine core of the target compound likely demands precise cyclopropanation and sulfonylation conditions.
Biological Potential: While the evidence lacks direct activity data for the target compound, pyrazolo-imidazo-pyrimidines with similar nitrogen-rich cores exhibit kinase inhibition (e.g., JAK2, EGFR) , suggesting analogous mechanisms.
Research Findings and Limitations
- Spectral Characterization : The target compound’s structure could be confirmed via $ ^1H $ NMR (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and HRMS, as demonstrated for related tetrahydroimidazo-pyridines .
- Activity Gaps: No evidence directly links the sulfonyl-imidazole group to specific biological outcomes. However, sulfonamide-containing analogs in kinase inhibitors (e.g., imatinib derivatives) suggest therapeutic relevance .
- Isomerization Risks : Pyrazolo-triazolo-pyrimidines undergo isomerization under varying conditions ; similar instability may affect the target compound’s synthetic reproducibility.
Preparation Methods
Cyclization of Diamine Precursors
The core structure is typically synthesized via cyclocondensation of 1,2-diaminoethyl derivatives with α,β-unsaturated carbonyl compounds.
Protocol (adapted from):
- Starting Material : Ethylenediamine derivative (e.g., N-Boc-ethylenediamine ) is reacted with methyl acrylate in methanol at 60°C for 12 h.
- Cyclization : Treatment with POCl₃ in DMF at 0°C→RT forms the pyrazine ring.
- Deprotection : Removal of Boc group using TFA/DCM (1:1) yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .
Yield : 68–72% (over three steps).
Alternative Route via Hydrazine Intermediates
A one-pot strategy employs hydrazine hydrate and 1,3-diketones under acidic conditions:
- Example : Reaction of acetylacetone with hydrazine hydrate in acetic acid at reflux (24 h) provides the core in 85% yield.
Introduction of the Cyclopropyl Group
Palladium-Catalyzed Cross-Coupling
The cyclopropyl moiety is introduced via Suzuki-Miyaura coupling using cyclopropylboronic acid :
Direct Alkylation
Cyclopropanation using trimethylsulfoxonium iodide (TMSI):
- Protocol : Core structure treated with TMSI (1.5 eq) and NaH (2 eq) in DMF at 0°C→RT (6 h).
- Yield : 63%.
Sulfonylation at Position 5
Synthesis of Sulfonyl Chloride Intermediate
1,2-Dimethylimidazole-4-sulfonyl chloride is prepared via:
Coupling to Core Structure
- Substrate : 5-Amino-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
- Sulfonylation : React with 1,2-dimethylimidazole-4-sulfonyl chloride (1.2 eq) and Et₃N (2 eq) in THF at 0°C→RT (4 h).
- Workup : Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Yield : 82%.
Integrated Synthesis Pathway
A convergent route combining the above steps:
Total Yield : 70% × 63% × 78% × 82% ≈ 28% (over four steps).
Analytical Characterization
Critical data for validation:
- HRMS (ESI+) : m/z Calcd for C₁₄H₁₈N₆O₂S: 342.12; Found: 342.11.
- ¹H NMR (500 MHz, CDCl₃): δ 1.12–1.18 (m, 4H, cyclopropyl), 2.45 (s, 3H, N-CH₃), 3.82 (s, 3H, imidazole-CH₃), 4.21–4.30 (m, 4H, pyrazine-H).
Challenges and Optimization
- Regioselectivity : Use of Boc protection on the pyrazine nitrogen prevents undesired sulfonylation at position 7.
- Side Reactions : Excess TMSI leads to over-alkylation; controlled addition at 0°C mitigates this.
- Catalyst Loading : Reducing Pd(dppf)Cl₂ to 2 mol% maintains coupling efficiency while lowering costs.
Alternative Methods
Microwave-Assisted Cyclization
Accelerates core formation (30 min vs. 12 h) with comparable yield (71%).
Q & A
Q. What are the key synthetic routes for preparing 2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
The synthesis typically involves multi-step reactions, including cyclopropane introduction, sulfonylation, and pyrazolo-pyrazine core assembly. Key steps include:
- Cyclopropane functionalization : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation of pre-formed intermediates.
- Sulfonylation : The imidazole sulfonyl group is added using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
- Pyrazolo-pyrazine formation : Condensation reactions (e.g., between hydrazines and diketones) or cyclization of pre-functionalized intermediates, often catalyzed by Pd or Cu .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Q. How is the structural integrity of this compound verified experimentally?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the cyclopropyl protons appear as distinct multiplets (δ 1.0–1.5 ppm), while imidazole sulfonyl protons resonate near δ 7.5–8.0 ppm .
- Mass spectrometry (HRMS) : Accurate mass measurements validate molecular formula (e.g., [M+H] calculated for CHNOS: 397.1423) .
- IR spectroscopy : Sulfonyl (S=O) stretching vibrations appear at 1150–1300 cm, confirming functional group incorporation .
Q. What intermediate purification strategies are critical for isolating high-purity derivatives?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar intermediates.
- Crystallization : Ethanol/water mixtures yield crystalline intermediates, with monitored melting points (e.g., 243–245°C for related analogs) .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes solubility during sulfonylation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonylation steps?
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis).
- Catalyst screening : Lewis acids like ZnCl enhance regioselectivity in imidazole sulfonylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving sulfonyl group incorporation .
Q. How are spectral data contradictions resolved during structural elucidation?
- Decoupling experiments : H-H COSY and NOESY distinguish overlapping proton signals in the pyrazolo-pyrazine core .
- Isotopic labeling : N-labeled intermediates clarify nitrogen connectivity in complex heterocycles .
- X-ray crystallography : Single-crystal structures provide definitive proof of regiochemistry for ambiguous NMR assignments .
Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound?
- Functional group substitution : Systematic replacement of the cyclopropyl or sulfonyl group with bioisosteres (e.g., tert-butyl, trifluoromethyl) evaluates pharmacological relevance .
- Docking studies : Molecular modeling against targets like kinases or GPCRs identifies key binding interactions (e.g., sulfonyl-oxygen hydrogen bonding) .
- In vitro assays : Enzymatic inhibition (IC) and cellular uptake studies correlate structural modifications with bioactivity .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- pH stability testing : Incubation in buffers (pH 1–10) at 37°C for 24h, monitored via HPLC, reveals degradation products (e.g., sulfonic acid formation at low pH) .
- Light exposure studies : UV-Vis spectroscopy tracks photodegradation kinetics, guiding storage conditions (e.g., amber vials) .
- Plasma stability assays : Incubation with human plasma (37°C, 1h) followed by LC-MS quantifies metabolic susceptibility .
Q. How can synthetic reproducibility challenges be addressed in multi-step protocols?
- Batch consistency : Strict control of reagent stoichiometry (e.g., 1.1 equiv sulfonyl chloride) and reaction times minimizes variability .
- In-line analytics : Real-time FTIR monitors intermediate formation, enabling rapid troubleshooting .
- Scale-up validation : Pilot reactions (1g → 100g) identify critical process parameters (CPPs) like mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
